N-Benzyloxycarbonylglycine thioamide
Overview
Description
N-Benzyloxycarbonylglycine thioamide is an organic compound with the molecular formula C10H12N2O2S. It is a derivative of glycine, where the amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is converted to a thioamide. This compound is often used in peptide synthesis and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyloxycarbonylglycine thioamide can be synthesized through the reaction of N-benzyloxycarbonylglycine with thionyl chloride, followed by the addition of ammonia or an amine. The reaction typically takes place under mild conditions, with the temperature maintained at room temperature to avoid decomposition .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Benzyloxycarbonylglycine thioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide can be reduced to the corresponding amine.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis or acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Palladium on carbon (Pd/C) is used for hydrogenolysis, while trifluoroacetic acid is used for acidic deprotection.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Deprotected glycine derivative.
Scientific Research Applications
N-Benzyloxycarbonylglycine thioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other organic compounds.
Biology: Employed in the study of protein folding and dynamics due to its ability to form stable thioamide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyloxycarbonylglycine thioamide involves its ability to form stable thioamide bonds, which can mimic peptide bonds in proteins. This property allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The thioamide group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .
Comparison with Similar Compounds
N-Benzyloxycarbonylglycine: Similar structure but with a carboxyl group instead of a thioamide.
N-Benzyloxycarbonylalanine thioamide: Similar structure but with an additional methyl group on the alpha carbon.
N-Benzyloxycarbonylcysteine thioamide: Similar structure but with a thiol group on the side chain.
Uniqueness: N-Benzyloxycarbonylglycine thioamide is unique due to its combination of a benzyloxycarbonyl-protected amino group and a thioamide group. This combination provides stability and reactivity that are valuable in peptide synthesis and other applications. The thioamide group also imparts unique chemical properties, such as increased nucleophilicity and altered hydrogen bonding, which can be exploited in various chemical and biological contexts .
Properties
IUPAC Name |
benzyl N-(2-amino-2-sulfanylideneethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c11-9(15)6-12-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,15)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHXDCPLGZXNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373461 | |
Record name | N-Benzyloxycarbonylglycine thioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49548-40-5 | |
Record name | N-Benzyloxycarbonylglycine thioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonylglycine thionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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